N-(2,3-dimethylphenyl)-3-oxobutanamide

Description

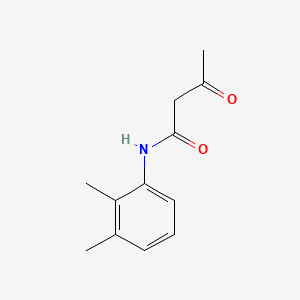

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-5-4-6-11(10(8)3)13-12(15)7-9(2)14/h4-6H,7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBRPUWVDHSZKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204507 | |

| Record name | N-(Dimethylphenyl)-3-oxobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55909-76-7, 80357-48-8 | |

| Record name | N-(Dimethylphenyl)-3-oxobutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055909767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC165880 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Dimethylphenyl)-3-oxobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(dimethylphenyl)-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2,3-dimethylphenyl)-3-oxobutanamide

CAS Number: 80357-48-8

This technical guide provides a comprehensive overview of N-(2,3-dimethylphenyl)-3-oxobutanamide, a member of the acetoacetanilide class of organic compounds. While specific peer-reviewed data for this particular isomer is limited, this document synthesizes available information and extrapolates expected properties and reactivity based on the well-characterized behavior of its structural analogs. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this compound's chemical profile.

Core Compound Identification and Properties

This compound is a specialty chemical intermediate. Its core structure consists of a 2,3-dimethylphenyl group linked via an amide bond to a 3-oxobutanamide moiety. This bifunctional nature, featuring both a β-ketoamide system and a substituted aromatic ring, is the primary determinant of its chemical reactivity.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| CAS Number | 80357-48-8 | [1] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2',3'-Acetoacetoxylidide | N/A |

Synthesis and Mechanistic Considerations

The synthesis of acetoacetanilides, including the N-(2,3-dimethylphenyl) isomer, is typically achieved through the acetoacetylation of the corresponding aniline. The most common laboratory and industrial methods involve the reaction of 2,3-dimethylaniline with either diketene or an acetoacetic ester, such as ethyl acetoacetate.

Synthesis via Diketene

This method is often preferred for its efficiency and high yields. The reaction proceeds via a nucleophilic attack of the primary amine of 2,3-dimethylaniline on one of the carbonyl carbons of the highly reactive diketene molecule. This is followed by a ring-opening of the diketene to form the final acetoacetamide product.

Protocol 1: General Synthesis of N-Aryl-3-oxobutanamides using Diketene

-

In a suitable reaction vessel, dissolve 2,3-dimethylaniline (1.0 equivalent) in an aprotic solvent such as toluene or dichloromethane.

-

Cool the solution to a temperature between 0 and 5 °C using an ice bath.

-

Slowly add diketene (1.0 to 1.1 equivalents) dropwise to the cooled solution, ensuring the temperature is maintained below 25°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Synthesis via Ethyl Acetoacetate

The condensation reaction between an aniline and ethyl acetoacetate is a classic and reliable method for forming acetoacetanilides. This reaction is typically performed at elevated temperatures and involves the nucleophilic acyl substitution of the ethoxy group of the ester by the aniline, with the elimination of ethanol.

Protocol 2: General Synthesis of N-Aryl-3-oxobutanamides using Ethyl Acetoacetate

-

Combine 2,3-dimethylaniline (1.0 equivalent) and ethyl acetoacetate (1.0 to 1.2 equivalents) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to a temperature of 120-140 °C for several hours. The ethanol byproduct can be removed by distillation to drive the equilibrium towards the product.

-

Monitor the reaction by TLC until the starting aniline is consumed.

-

Cool the reaction mixture to room temperature.

-

The crude product, which often solidifies upon cooling, can be purified by recrystallization from a suitable solvent.

Caption: General synthesis workflows for this compound.

Structural Characterization and Analytical Profile

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons (3H) in the region of δ 7.0-7.8 ppm.- Amide proton (NH) as a broad singlet, typically > δ 9.0 ppm.- Methylene protons (-CH₂-) of the keto form around δ 3.5 ppm.- Methyl protons of the acetyl group (-COCH₃) around δ 2.2 ppm.- Two distinct methyl signals for the 2,3-dimethylphenyl group. |

| ¹³C NMR | - Two carbonyl carbons (amide and keto) in the range of δ 165-205 ppm.- Aromatic carbons between δ 120-140 ppm.- Methylene carbon (-CH₂-) around δ 50 ppm.- Methyl carbons at approximately δ 20-30 ppm. |

| FT-IR (cm⁻¹) | - N-H stretching around 3300-3200 cm⁻¹.- C=O stretching (amide I band) around 1660 cm⁻¹.- C=O stretching (keto) around 1720 cm⁻¹.- Aromatic C=C stretching in the 1600-1450 cm⁻¹ region. |

| Mass Spec. | - Expected molecular ion peak [M]⁺ at m/z = 205.- Common fragmentation patterns for acetoacetanilides include cleavage of the amide bond, leading to fragments corresponding to the 2,3-dimethylanilinium ion (m/z = 122) and the acetoacetyl moiety. |

Chemical Reactivity and Applications

The reactivity of this compound is governed by the active methylene group and the β-dicarbonyl system, making it a versatile precursor in organic synthesis.[2]

Reactivity of the Active Methylene Group

The protons on the carbon between the two carbonyl groups (the α-carbon) are acidic and can be easily removed by a base. This generates a nucleophilic enolate, which is a key intermediate in various condensation and alkylation reactions.

Azo Coupling

Acetoacetanilides are widely used as coupling components in the synthesis of azo pigments.[3] The enolate of this compound can react with a diazonium salt at the α-carbon in an azo coupling reaction. This results in the formation of a highly conjugated system, which is the basis for the color of arylide yellow and orange pigments. The substitution pattern on the phenyl ring influences the exact color and properties (like lightfastness) of the resulting pigment.

Caption: Generalized pathway for azo pigment synthesis.

Heterocyclic Synthesis

The 1,3-dicarbonyl moiety makes this compound an excellent precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridines, through condensation reactions with reagents like hydrazines, ureas, and ammonia derivatives.[4][5] These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development.

Safety, Handling, and Toxicology

The safety profile of this compound has not been fully investigated.[6] However, based on the data available for the compound and general knowledge of related anilide derivatives, the following precautions should be observed.

Table 3: Hazard and Safety Information

| Aspect | Recommendation | Source |

| GHS Hazard Statements | May be harmful if swallowed or inhaled. Causes skin and eye irritation. | [6] |

| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. | [6] |

| First Aid Measures | Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention. | [6] |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | N/A |

| Toxicological Profile | The toxicological properties have not been fully determined. Handle with caution as an irritant and potentially harmful chemical. | [6] |

Conclusion and Future Outlook

This compound, identified by CAS number 80357-48-8, is a valuable chemical intermediate with significant potential in the synthesis of pigments and complex heterocyclic molecules. While there is a notable lack of specific published research on this particular isomer, its chemical behavior can be reliably inferred from the extensive studies on its 2,4- and 2,6-isomers, as well as the parent acetoacetanilide.

Future research into the specific applications of the 2,3-dimethylphenyl isomer could reveal unique properties in resulting materials or biologically active compounds, owing to the specific steric and electronic effects of its substitution pattern. A thorough toxicological evaluation is also warranted to establish a complete and reliable safety profile. This guide serves as a foundational resource, encouraging and enabling further investigation into this promising chemical entity.

References

-

PubChem. (n.d.). Acetoacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2015). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Chemical & Pharmaceutical Bulletin, 63(12), 1055–1064. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Acetoacetanilide. Retrieved from [Link]

-

PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Rollas, S., Kalyoncuoğlu, N., Sür-Altiner, D., & Yegenoglu, Y. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC, 2008(12), 188-194. Retrieved from [Link]

-

Altaweel, S. A. A., & Ghorab, M. M. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE. Retrieved from [Link]

-

Lokanath, N. K., Sridhar, M. A., Prasad, J. S., & Akber, D. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Manasagangotri Physics. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). N-(2,4-Dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

Sources

- 1. 80357-48-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acetoacetanilide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. matrixscientific.com [matrixscientific.com]

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of N-(2,3-dimethylphenyl)-3-oxobutanamide

This technical guide provides a comprehensive overview of N-(2,3-dimethylphenyl)-3-oxobutanamide, a member of the acetoacetanilide family of compounds. These molecules are of significant interest as versatile intermediates in the synthesis of various organic compounds, including pigments and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, detailed protocols for its synthesis, and a thorough guide to its characterization.

Introduction and Significance

N-aryl-3-oxobutanamides, such as this compound, represent a critical class of organic intermediates. Their molecular architecture, featuring a reactive β-ketoamide moiety, makes them valuable precursors for a variety of heterocyclic compounds and other complex molecular targets. The substitution pattern on the N-aryl ring can significantly influence the physicochemical properties and reactivity of these molecules, making the study of specific isomers like the 2,3-dimethylphenyl derivative essential for tailored synthetic applications.[1][2] The starting material for the synthesis of the title compound, 2,3-dimethylaniline, is a key component in the production of the non-steroidal anti-inflammatory drug (NSAID) Mefenamic Acid, highlighting the pharmaceutical relevance of this chemical scaffold.[3]

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol .[4] The structure consists of a 2,3-dimethylphenyl group linked via an amide bond to a 3-oxobutanamide chain. This compound, like other acetoacetanilides, can exhibit keto-enol tautomerism.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 80357-48-8 | [4] |

| Molecular Formula | C₁₂H₁₅NO₂ | [4] |

| Molecular Weight | 205.25 g/mol | [4] |

| Predicted Boiling Point | 367.3 ± 30.0 °C | [4] |

| Predicted Density | 1.108 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 11.23 ± 0.46 | [4] |

Molecular Structure Diagram:

Caption: General workflow for the synthesis and characterization.

Protocol 1: Acetoacetylation using Diketene

This method is often preferred for its high efficiency and the formation of fewer byproducts. [5][6]Diketene is a highly reactive and hazardous substance and should be handled with appropriate safety precautions. [7] Materials:

-

2,3-Dimethylaniline (≥98.0%) [8]* Diketene (stabilized)

-

Anhydrous toluene or other suitable aprotic solvent

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 2,3-dimethylaniline in anhydrous toluene.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add 1.0-1.1 equivalents of diketene dropwise from the dropping funnel to the cooled solution over 30-60 minutes, ensuring the temperature does not exceed 10 °C. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for an additional 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: Condensation with Ethyl Acetoacetate

This is a classic method for the synthesis of acetoacetanilides. [9][10]The reaction typically requires higher temperatures to drive the equilibrium by removing the ethanol byproduct.

Materials:

-

2,3-Dimethylaniline (≥98.0%) [8]* Ethyl acetoacetate

-

Xylene or other high-boiling point solvent

-

Dean-Stark apparatus (optional, for ethanol removal)

-

Heating mantle and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), combine 1.0 equivalent of 2,3-dimethylaniline and 1.0-1.2 equivalents of ethyl acetoacetate in xylene.

-

Heat the mixture to reflux (approximately 140 °C) with vigorous stirring.

-

Continue refluxing for 2-4 hours, collecting the ethanol byproduct if using a Dean-Stark trap. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The product will likely crystallize upon cooling.

-

Collect the crude product by filtration.

-

Wash the collected solid with a non-polar solvent like hexane to remove any unreacted starting materials.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Characterization and Spectral Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectral data based on the analysis of analogous compounds. [11][12]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups on the phenyl ring, the amide proton, and the protons of the 3-oxobutanamide chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.0 | s (broad) | 1H | N-H (amide) |

| ~7.0-7.5 | m | 3H | Ar-H |

| ~3.5 | s | 2H | -CH₂- (keto form) |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~2.2 | s | 3H | Ar-CH₃ |

| ~2.1 | s | 3H | -C(O)CH₃ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C=O (ketone) |

| ~165 | C=O (amide) |

| ~135-138 | Ar-C (quaternary) |

| ~125-130 | Ar-C-H |

| ~50 | -CH₂- |

| ~30 | -C(O)CH₃ |

| ~15-20 | Ar-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3400 | N-H stretch (amide) |

| ~1720 | C=O stretch (ketone) |

| ~1660 | C=O stretch (amide I) |

| ~1540 | N-H bend (amide II) |

| ~1600, ~1490 | C=C stretch (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For the analogous N-(2,4-dimethylphenyl)-3-oxobutanamide, a molecular ion peak at m/z 206 [M+1]⁺ is observed. [13]

-

Expected Molecular Ion: [M]⁺ at m/z = 205 or [M+H]⁺ at m/z = 206.

-

Potential Fragments: Loss of the acetyl group (-43), cleavage of the amide bond.

Applications and Future Directions

This compound serves as a valuable building block in organic synthesis. Its derivatives have potential applications in various fields:

-

Pigment and Dye Industry: Acetoacetanilides are widely used as coupling components in the synthesis of azo pigments. [14]* Pharmaceutical Research: The β-ketoamide scaffold is present in numerous biologically active molecules. This compound can be a starting point for the synthesis of novel therapeutic agents, including potential anti-inflammatory or antimicrobial compounds. [13][15]* Heterocyclic Chemistry: It is a versatile precursor for the synthesis of a wide range of heterocyclic systems. [16] Further research could focus on exploring the biological activities of this specific isomer and its derivatives, as well as its utility in the development of novel materials.

References

-

PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

-

Grokipedia. (n.d.). Diketene. Retrieved from [Link]

-

ResearchGate. (2010). The condensation of ethyl acetoacetate with aniline under various different reaction conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Diketene. Retrieved from [Link]

-

Chemistry for everyone. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com. Retrieved from [Link]

-

Zenodo. (n.d.). Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. Retrieved from [Link]

- Patel, H. U., & Gediya, P. A. (2014). Comparative synthesis and physicochemical characterization of substituted 2-methylquinolin-4(1h)-one by various conventional and microwave methods. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229.

-

Gsrs. (n.d.). N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetoacetanilide. Retrieved from [Link]

- HETEROCYCLES. (2015). BASED OXIDATIVE CYCLIZATION OF N-ARYL-3-OXOBUTANAMIDES.

-

ResearchGate. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

- Beilstein Journal of Organic Chemistry. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. 10, 3019–3030.

- Google Patents. (n.d.). CN103951582A - Preparation method of acetoacetanilide compound.

- Physics @ Manasagangotri. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl).

-

ChemBK. (n.d.). diketene. Retrieved from [Link]

- The Role of 2,3-Dimethylaniline in Modern Pharmaceutical Synthesis. (n.d.).

- ResearchGate. (2021).

- Co/Al Hydrotalcite. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).

-

PubChem. (n.d.). Diketene. Retrieved from [Link]

- Diketene -General Information, Process , Technology, Applications, Patent, Product, Test plan, MSDS, Consultants, Company Profiles, Reports, Market, Suppliers. (n.d.).

-

PubChem. (n.d.). N-(2,4-dimethylphenyl)-2-oxobutanamide. Retrieved from [Link]

Sources

- 1. N-(2,4-Dimethylphenyl)-3-oxobutanamide | SIELC Technologies [sielc.com]

- 2. CN103951582A - Preparation method of acetoacetanilide compound - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. 80357-48-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Diketene - Wikipedia [en.wikipedia.org]

- 7. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3-Dimethylaniline for synthesis 87-59-2 [sigmaaldrich.com]

- 9. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Buy N-(2,4-Dimethylphenyl)-3-oxobutanamide | 97-36-9 [smolecule.com]

- 14. Acetoacetanilide - Wikipedia [en.wikipedia.org]

- 15. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(2,3-dimethylphenyl)-3-oxobutanamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,3-dimethylphenyl)-3-oxobutanamide, a member of the acetoacetanilide family, is a multifaceted organic compound with significant potential in various scientific domains. While its isomers, particularly the 2,4- and 2,6-dimethylphenyl analogs, are well-documented as precursors in pigment manufacturing, the unique structural characteristics of the 2,3-dimethyl isomer present intriguing possibilities for applications in medicinal chemistry and materials science. The core structure, featuring a β-ketoamide moiety, imparts a rich chemical reactivity, most notably the capacity for keto-enol tautomerism, which plays a pivotal role in its chemical behavior and potential biological activity.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, expected spectroscopic characteristics, and a discussion of its potential applications in drug development. Given the limited availability of specific experimental data for this particular isomer, this guide leverages predicted data and established principles from closely related analogs to offer a robust scientific profile.

Chemical Identity and Structure

This compound is an aromatic amide with a molecular formula of C₁₂H₁₅NO₂. Its structure consists of a 2,3-dimethylaniline moiety linked via an amide bond to a 3-oxobutanamide chain.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the molecular formula and weight are definitive, some physical properties like boiling point and density are based on computational predictions due to a lack of extensive experimental data for this specific isomer.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₂ | |

| Molecular Weight | 205.25 g/mol | |

| CAS Number | 80357-48-8 | |

| Predicted Boiling Point | 367.3 ± 30.0 °C | |

| Predicted Density | 1.108 ± 0.06 g/cm³ | |

| Predicted pKa | 11.23 ± 0.46 | |

| Appearance | White to off-white crystalline solid (predicted based on analogs) | |

| Solubility | Very poorly soluble in water; soluble in chloroform and methanol (predicted based on analogs) |

Synthesis and Reactivity

The most common and established method for synthesizing N-aryl-3-oxobutanamides is the condensation of an aniline derivative with a β-keto ester, such as ethyl acetoacetate. This reaction is typically carried out at elevated temperatures and can be catalyzed by acids.

Experimental Protocol: Synthesis via Condensation

This protocol is a representative method for the synthesis of this compound.

Materials:

-

2,3-Dimethylaniline

-

Ethyl acetoacetate

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or a catalytic amount of a strong acid (e.g., HCl)

-

Acetonitrile (solvent)

-

Ethyl acetate (for extraction)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluent)

Procedure:

-

In a sealed reaction vial, combine 2,3-dimethylaniline (1.0 mmol), ethyl acetoacetate (1.2 mmol), and HFIP (10 mmol) in acetonitrile.

-

Heat the sealed vial at 80 °C for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate (8:2) mobile phase.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Figure 2: General workflow for the synthesis of this compound.

Keto-Enol Tautomerism

A defining chemical characteristic of this compound is its existence as an equilibrium mixture of keto and enol tautomers. This phenomenon is common in β-dicarbonyl compounds and significantly influences their reactivity and spectroscopic properties. The equilibrium can be affected by factors such as solvent polarity, temperature, and pH. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen.

Figure 3: Keto-Enol Tautomerism in this compound.

In non-polar solvents, the enol form is often favored due to the stability of the intramolecular hydrogen bond. In polar, protic solvents, the keto form may be more prevalent as intermolecular hydrogen bonding with the solvent can disrupt the internal hydrogen bond of the enol form. This tautomerism is readily observable by ¹H NMR spectroscopy, where distinct signals for both the keto and enol forms can often be resolved.

Spectroscopic Analysis

Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While specific experimental spectra for this isomer are not widely available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be complex due to the presence of both keto and enol tautomers.

-

Aromatic Protons: Signals for the three protons on the dimethylphenyl ring are expected in the aromatic region (δ 7.0-7.5 ppm). The ortho, meta, and para protons will likely appear as distinct multiplets.

-

Amide Proton (N-H): A broad singlet is anticipated in the downfield region (δ 9.0-10.5 ppm).

-

Methyl Protons (Aromatic): Two singlets for the two methyl groups on the aromatic ring are expected around δ 2.1-2.4 ppm.

-

Keto Tautomer:

-

A singlet for the methylene protons (-CH₂-) adjacent to the two carbonyl groups is expected around δ 3.5-3.8 ppm.

-

A singlet for the terminal methyl protons (-COCH₃) should appear around δ 2.2-2.3 ppm.

-

-

Enol Tautomer:

-

A singlet for the vinylic proton (=CH-) is expected around δ 5.0-5.5 ppm.

-

A broad singlet for the enolic hydroxyl proton (-OH) may appear in the very downfield region (δ 12-15 ppm).

-

A singlet for the terminal methyl protons will be slightly shifted compared to the keto form.

-

The integration of the signals corresponding to the keto and enol forms can be used to determine the tautomeric ratio in the specific solvent used for the NMR analysis.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will also show two sets of signals for the keto and enol tautomers.

-

Carbonyl Carbons: Signals for the amide and ketone carbonyl carbons of the keto form are expected around δ 165-175 ppm and δ 200-205 ppm, respectively. In the enol form, the corresponding carbons will be shifted.

-

Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 110-140 ppm).

-

Aliphatic Carbons: Signals for the methyl and methylene carbons will be present in the upfield region (δ 15-50 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide key information about the functional groups present.

-

N-H Stretch: A moderate to strong absorption band around 3250-3400 cm⁻¹ is expected for the amide N-H stretching vibration.

-

C-H Stretches: Aromatic and aliphatic C-H stretching bands will be observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively.

-

C=O Stretches: Strong absorption bands for the ketone and amide carbonyl groups are expected in the region of 1650-1720 cm⁻¹. The presence of two distinct carbonyl peaks may be indicative of the keto tautomer, while a broader, shifted band could suggest the presence of the hydrogen-bonded enol form.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 205, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the amide bond and the butanamide side chain. Expected fragment ions would include those corresponding to the 2,3-dimethylaniline cation and various acylium ions.

Applications in Drug Development

The acetoacetanilide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of acetoacetanilides have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.

While specific biological studies on this compound are limited, its structural features suggest it could serve as a valuable starting point for the synthesis of novel bioactive compounds. The presence of the 2,3-dimethylphenyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins compared to other isomers.

The active methylene group in the β-ketoamide moiety is a key site for chemical modification, allowing for the introduction of various substituents and the construction of more complex heterocyclic systems. This versatility makes this compound an attractive building block for generating compound libraries for high-throughput screening in drug discovery programs. For instance, acetoacetanilide derivatives have been investigated as potential beta3-adrenergic receptor agonists for the treatment of obesity and type II diabetes.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for analogous compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with plenty of water.

Conclusion

This compound is a compound with significant, yet underexplored, potential. Its rich chemistry, centered around the reactive β-ketoamide moiety and the phenomenon of keto-enol tautomerism, makes it a versatile building block for organic synthesis. While a comprehensive set of experimental data for this specific isomer is still emerging, this technical guide provides a solid foundation for its synthesis, characterization, and potential application in drug discovery and materials science. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the development of novel therapeutic agents.

References

- Maruyama, T., Onda, K., Hayakawa, M., Matsui, T., Takasu, T., & Ohta, M. (2009). Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. *European

An In-depth Technical Guide to N-(2,3-dimethylphenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword

This technical guide provides a comprehensive overview of N-(2,3-dimethylphenyl)-3-oxobutanamide, a molecule of interest within the broader class of acetoacetanilides. While this class of compounds has been explored for various applications, it is crucial to note that publicly available, in-depth experimental data for the specific 2,3-dimethylphenyl isomer is limited. Much of the detailed experimental knowledge in this field is concentrated on the more commercially prevalent N-(2,4-dimethylphenyl)-3-oxobutanamide isomer.

Therefore, this guide has been structured to deliver the established foundational knowledge on this compound, while also transparently identifying areas where data is sparse. We will draw logical inferences from closely related structures where appropriate, always with the explicit caveat that these are not experimentally verified for the 2,3-isomer. Our commitment is to scientific integrity; this includes acknowledging the boundaries of current collective knowledge. This document is intended to be a foundational resource, highlighting both what is known and where opportunities for new research exist.

Chemical Identity and Nomenclature

The fundamental step in understanding any chemical entity is to establish its precise identity. This compound is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its molecular structure.

-

IUPAC Name: this compound[1]

This name delineates a butanamide backbone with an oxo (or keto) group at the third carbon position. The nitrogen atom of the amide is substituted with a 2,3-dimethylphenyl group.

Synonyms: The compound is also known by other names, which are important to recognize when searching chemical databases and literature:

-

2',3'-Acetoacetoxylidide

-

Butanamide, N-(2,3-dimethylphenyl)-3-oxo-

CAS Registry Number: The Chemical Abstracts Service (CAS) has assigned the following unique identifier to this compound:

-

80357-48-8 [1]

Molecular Structure

The structural formula of this compound is presented below. The arrangement of the methyl groups on the phenyl ring is the key differentiator from its more commonly studied isomers.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of this compound are not widely available in the cited literature. However, based on its structure and data from chemical suppliers, we can summarize the core information.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Note: The toxicological and detailed health hazard properties of this specific isomer have not been fully investigated.[2] Standard laboratory safety protocols should be strictly followed.

Synthesis of this compound

While a specific, peer-reviewed synthesis protocol for this compound was not identified in the search results, the general and well-established method for the synthesis of related acetoacetanilides involves the condensation of an aniline with a β-keto ester, typically ethyl acetoacetate.

Plausible Synthetic Pathway

The most probable synthetic route is the reaction of 2,3-dimethylaniline with ethyl acetoacetate. This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the ester carbonyl of ethyl acetoacetate, leading to the elimination of ethanol.

Sources

A Guide to the Spectroscopic Characterization of N-(2,3-dimethylphenyl)-3-oxobutanamide

This technical guide provides a comprehensive analysis of the expected spectral data for N-(2,3-dimethylphenyl)-3-oxobutanamide, a compound of interest in synthetic chemistry and drug discovery. In the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed, predictive analysis based on fundamental spectroscopic principles and data from structurally related analogs. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization and quality control of this compound.

Introduction

This compound belongs to the class of β-keto amides, characterized by a ketone group on the β-carbon relative to the amide carbonyl. This structural motif imparts a rich chemistry, including the potential for keto-enol tautomerism, which significantly influences its spectral properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide will delve into the anticipated features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The molecular structure of this compound is presented below. The key functional groups that dictate its spectroscopic behavior are the 2,3-dimethylphenyl ring, the secondary amide linkage, and the β-dicarbonyl system of the 3-oxobutanamide chain.

Caption: Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information. A key consideration is the presence of keto-enol tautomerism, which can lead to the observation of two distinct sets of signals in the NMR spectra, corresponding to the keto and enol forms in equilibrium. The ratio of these tautomers is dependent on factors such as the solvent, temperature, and concentration.

Caption: Keto-Enol Tautomerism in this compound

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the amide proton, the methyl groups on the phenyl ring, and the protons of the 3-oxobutanamide chain for both the keto and enol tautomers.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Keto Form) | Assignment (Enol Form) |

| ~10.0 | br s | 1H | N-H (amide) | N-H (amide) |

| ~12-14 | br s | - | - | Enolic O-H |

| ~7.0-7.2 | m | 3H | Ar-H | Ar-H |

| ~5.5 | s | - | - | =C-H (vinyl) |

| ~3.6 | s | 2H | -CH₂- | - |

| ~2.3 | s | 3H | Ar-CH₃ | Ar-CH₃ |

| ~2.2 | s | 3H | Ar-CH₃ | Ar-CH₃ |

| ~2.1 | s | 3H | -C(O)CH₃ | =C(OH)CH₃ |

Interpretation:

-

The aromatic region (~7.0-7.2 ppm) will show a complex multiplet for the three protons on the 2,3-disubstituted phenyl ring.

-

The amide proton (N-H) is expected to be a broad singlet around 10.0 ppm.

-

The two methyl groups on the aromatic ring will likely appear as sharp singlets around 2.2-2.3 ppm.

-

For the keto form, a characteristic singlet for the methylene (-CH₂-) protons flanked by the two carbonyl groups is predicted around 3.6 ppm. The terminal methyl group (-C(O)CH₃) will be a singlet around 2.1 ppm.

-

For the enol form, the methylene signal will be absent and replaced by a vinyl proton signal (=C-H) around 5.5 ppm and a very broad enolic hydroxyl (O-H) proton signal downfield (12-14 ppm). The methyl group attached to the double bond will appear as a singlet.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment (Keto Form) | Assignment (Enol Form) |

| ~205 | C=O (ketone) | - |

| ~170 | C=O (amide) | C=O (amide) |

| - | - | ~160 (=C-OH) |

| ~138-125 | Aromatic C | Aromatic C |

| - | - | ~98 (=C-H) |

| ~50 | -CH₂- | - |

| ~30 | -C(O)CH₃ | - |

| ~20 | Ar-CH₃ | Ar-CH₃ |

| ~15 | Ar-CH₃ | Ar-CH₃ |

| - | - | ~25 (=C(OH)CH₃) |

Interpretation:

-

The two carbonyl carbons of the keto form are expected at approximately 205 ppm (ketone) and 170 ppm (amide).

-

The aromatic carbons will resonate in the 125-138 ppm range.

-

The methylene carbon of the keto form is predicted around 50 ppm.

-

The methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~3000-2850 | C-H Stretch | Aliphatic |

| ~1720 | C=O Stretch | Ketone |

| ~1660 | C=O Stretch | Amide I |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1540 | N-H Bend | Amide II |

Interpretation:

-

A prominent N-H stretching band should be observed around 3300 cm⁻¹.

-

Two distinct carbonyl stretching bands are expected: one for the ketone (~1720 cm⁻¹) and one for the amide (Amide I band, ~1660 cm⁻¹).

-

The Amide II band, resulting from N-H bending and C-N stretching, is predicted around 1540 cm⁻¹.

-

Characteristic C-H stretching bands for the aromatic and aliphatic portions of the molecule will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₁₅NO₂), the molecular weight is 205.25 g/mol .

| Predicted m/z | Possible Fragment Ion |

| 205 | [M]⁺ (Molecular Ion) |

| 162 | [M - COCH₃]⁺ |

| 121 | [H₂NC₆H₃(CH₃)₂]⁺ |

| 85 | [O=C-CH₂-C(O)CH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Interpretation:

-

The molecular ion peak ([M]⁺) is expected at m/z 205.

-

A common fragmentation pathway for acetoacetanilides is the cleavage of the C-C bond between the methylene group and the acetyl group, leading to a fragment at [M - 43]⁺.

-

Another significant fragmentation would be the cleavage of the amide bond, resulting in ions corresponding to the 2,3-dimethylaniline cation (m/z 121) and the 3-oxobutyryl cation (m/z 85).

-

The base peak is often the acetyl cation at m/z 43.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Record the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon signals.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean, empty ATR crystal and ratio the sample spectrum against it.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (ESI): Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Data Acquisition (EI): For fragmentation analysis, introduce the sample into an electron ionization (EI) source, typically via a direct insertion probe or a gas chromatograph.

Caption: Workflow for Spectroscopic Characterization

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectral data for this compound. While based on well-established spectroscopic principles and analysis of analogous structures, experimental verification is essential. The provided protocols and interpretations offer a solid foundation for researchers to acquire and analyze their own data, ensuring the accurate characterization of this important chemical entity.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

N-(2,4-Dimethylphenyl)-3-oxobutanamide. PubChem. [Link]

Biological activity of N-(2,3-dimethylphenyl)-3-oxobutanamide derivatives

An In-depth Technical Guide to the Biological Activity of N-(2,3-dimethylphenyl)-3-oxobutanamide Derivatives

Executive Summary

The N-aryl-3-oxobutanamide scaffold is a cornerstone in medicinal chemistry, recognized for its synthetic versatility and the diverse biological activities its derivatives exhibit. This guide focuses on the this compound core, a specific yet under-explored member of this promising class. While direct research on this particular derivative is nascent, a wealth of data from structurally related analogues allows for a robust, predictive analysis of its potential. As Senior Application Scientists, our role is not only to present what is known but to build a logical framework for exploring the unknown. This document, therefore, synthesizes established structure-activity relationships (SAR) and proven experimental designs to provide a comprehensive technical roadmap for researchers, scientists, and drug development professionals investigating the therapeutic potential of these compounds. We will delve into predictive antimicrobial, anticancer, and anti-inflammatory activities, grounded in authoritative data from analogous chemical series, and provide detailed, field-tested protocols to validate these hypotheses experimentally.

Introduction: The N-aryl-3-oxobutanamide Scaffold

The N-aryl-3-oxobutanamide moiety is characterized by a reactive β-ketoamide functional group attached to a substituted aromatic ring. This arrangement, featuring an active methylene group, a ketone, and an amide, provides multiple sites for chemical modification, making it an ideal starting point for generating diverse compound libraries for biological screening[1]. Derivatives of this scaffold have demonstrated significant potential as antibacterial, anti-inflammatory, and anticancer agents[1][2].

The subject of this guide, this compound, introduces two methyl groups on the aryl ring. These substituents are expected to modulate the compound's electronic properties and steric profile, thereby influencing its biological activity and metabolic stability compared to unsubstituted or single-substituted analogues. This guide will explore the anticipated biological profile of these derivatives based on a critical analysis of the broader compound class.

Synthesis and Derivatization Strategy

The foundational step in exploring biological activity is a robust and versatile synthetic pathway. The most common and efficient method for creating the this compound core is the condensation of 2,3-dimethylaniline with a β-ketoester, such as ethyl acetoacetate.

General Synthesis Workflow

The reaction is typically conducted at elevated temperatures, either neat or in a high-boiling solvent, to drive the removal of the ethanol byproduct and push the equilibrium towards the amide product. This straightforward approach allows for the production of the core scaffold in high yield.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

-

Rationale: This protocol is designed for high yield and purity. The choice of xylene as a solvent provides the necessary high temperature to drive the reaction, while the recrystallization step using ethanol is critical for removing unreacted starting materials and byproducts.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a minimal amount of xylene.

-

Heating: Heat the mixture to reflux (approx. 140°C) for 3-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature. The crude product will often precipitate out of the solution. If not, reduce the solvent volume under vacuum.

-

Purification: Collect the solid product by filtration. Purify the crude material by recrystallization from hot ethanol to yield the final this compound as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Biological Activities & Mechanistic Insights

Based on extensive studies of related N-aryl-3-oxobutanamide derivatives, we can project a strong potential for antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Derivatives of the 3-oxobutanamide scaffold have shown significant promise as antibacterial agents, particularly against drug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Multidrug-Resistant Acinetobacter baumannii (MDR-AB)[3].

Structure-Activity Relationship (SAR) Insights: Studies on 2-benzylidene-3-oxobutanamide derivatives have established key SAR principles that can guide the design of novel N-(2,3-dimethylphenyl) analogues[2].

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., nitro, halogen) on the aryl ring generally enhances antibacterial potency[2].

-

Hydrophilic Groups: Conversely, the addition of hydrophilic substituents tends to decrease antibacterial efficacy[2].

-

Positional Effects: Halogen or nitro groups at the ortho- and para-positions of the N-aryl ring are often beneficial for activity[2].

The 2,3-dimethyl substitution provides a lipophilic, electron-donating profile. While this might temper activity compared to analogues with electron-withdrawing groups, it could also enhance membrane permeability. Further derivatization, for instance by introducing an α,β-unsaturated ketone moiety via reaction with substituted benzaldehydes, could yield potent antimicrobial candidates[3][4].

Comparative Antimicrobial Potency of Related Derivatives:

| Compound | Aryl Substituent | MIC (µg/mL) vs. Sa-MRSA | MIC (µg/mL) vs. Ab-MDR | Reference |

| 17 | 3-Nitrobenzylidene | 2 | 16 | [3] |

| 18 | 4-Nitrobenzylidene | 2 | >32 | [3] |

| 21 | 2-Chlorobenzylidene | 4 | >32 | [2] |

| 28 | 2-Cyanobenzylidene | 32 | 16 | [2] |

Sa-MRSA: Staphylococcus aureus-Methicillin-Resistant; Ab-MDR: Acinetobacter baumannii-Multidrug-Resistant. Data sourced from studies on 2-benzylidene-3-oxobutanamide derivatives.

Anti-Inflammatory Activity

Structurally related benzamides and nicotinamides are known to possess potent anti-inflammatory properties[5]. The proposed mechanism often involves the inhibition of key pro-inflammatory signaling pathways, making this a highly probable activity for this compound derivatives.

Proposed Mechanism of Action: NF-κB Inhibition A primary regulatory hub for inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB). In response to inflammatory stimuli like Lipopolysaccharide (LPS), NF-κB translocates to the nucleus and drives the expression of pro-inflammatory cytokines such as TNF-α and IL-6[5][6]. We hypothesize that this compound derivatives could inhibit this pathway, thereby reducing the inflammatory cascade.

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Anticancer Activity

The broader class of N-aryl amides and related heterocyclic systems derived from them are frequently investigated as potential anticancer agents[2]. For example, novel naphthofuran carboxamides have been shown to inhibit liver tumor growth by modulating the STAT3 pathway[7], and various N-phenylbenzamides have demonstrated cytotoxicity against multiple human cancer cell lines[8].

The cytotoxic potential of this compound derivatives would likely be cell-line specific and dependent on the substitutions made to the core structure. The initial screening against a panel of cancer cell lines, such as those representing breast (MDA-MB-231), lung (A549), and liver (HepG2) cancers, is a standard and necessary first step[9][10].

Validating Protocols for Biological Screening

To empirically validate the predicted activities, rigorous, well-controlled in vitro assays are essential. The following protocols provide a self-validating framework for initial screening.

Protocol: In Vitro Antibacterial Susceptibility Testing

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against relevant bacterial pathogens.

-

Rationale: The broth microdilution method is a standardized, high-throughput technique that provides quantitative data (MIC values) on a compound's antibacterial potency, allowing for direct comparison with reference antibiotics.

-

Preparation of Inoculum: Culture bacterial strains (e.g., S. aureus MRSA ATCC 43300, A. baumannii ATCC 19606) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Preparation: Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO). Perform a serial two-fold dilution in MHB in a 96-well microtiter plate to achieve a range of test concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

-

Incubation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB with DMSO, no compound) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Objective: To assess the cytotoxic (anti-proliferative) effects of the derivatives on human cancer cell lines.

-

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.

-

Cell Seeding: Seed human cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Ensure the final DMSO concentration is non-toxic (typically <0.5%).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Protocol: In Vitro Anti-inflammatory Assay

-

Objective: To measure the ability of derivatives to suppress the production of inflammatory mediators in stimulated immune cells.

-

Rationale: This assay uses murine macrophage cells (RAW 264.7), which are a well-established model for studying inflammation. Stimulation with LPS mimics bacterial infection and induces a strong inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines. Measuring the inhibition of these markers provides a direct indication of a compound's anti-inflammatory potential[11].

-

Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

-

Nitric Oxide Measurement (Griess Assay): Collect the cell supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.

-

Cytokine Measurement (ELISA): Use the remaining supernatant to quantify the levels of key pro-inflammatory cytokines like TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Based on robust data from analogous series, derivatives of this core are predicted to possess significant antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of the 2,3-dimethyl groups offers a unique lipophilic and electronic profile that warrants thorough investigation.

The immediate path forward involves the synthesis of a focused library of this compound derivatives and their systematic evaluation using the validated protocols outlined in this guide. Future work should focus on elucidating precise mechanisms of action and optimizing lead compounds through iterative SAR studies to enhance potency and selectivity while minimizing toxicity.

References

-

RSC Publishing. (n.d.). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC. Retrieved from [Link]

-

ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464. Retrieved from [Link]

-

GSRS. (n.d.). N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE. Retrieved from [Link]

-

ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Retrieved from [Link]

-

PubMed. (2015). Anti-cancer Effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a Novel Synthetic Compound. Retrieved from [Link]

-

Bentham Science. (n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Retrieved from [Link]

-

PubMed. (n.d.). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, characterization and anticancer evaluation of some novel N-[2-(substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides. Retrieved from [Link]

-

PubMed. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. Retrieved from [Link]

-

PubMed. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC. Retrieved from [Link]

-

National Institutes of Health. (2021). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC. Retrieved from [Link]

-

PubMed. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 10. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of N-(2,3-dimethylphenyl)-3-oxobutanamide: A Technical Guide for Medicinal Chemists

Abstract

N-(2,3-dimethylphenyl)-3-oxobutanamide, a member of the β-ketoamide class of organic compounds, represents a scaffold of significant interest in medicinal chemistry. While direct pharmacological data on this specific molecule is nascent, its structural features—a reactive β-dicarbonyl system and a substituted aryl amide—suggest a rich potential for diverse biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the prospective applications of this compound. Drawing upon established evidence from structurally related N-aryl-3-oxobutanamides and β-keto amides, we delineate plausible therapeutic avenues, including anti-inflammatory, analgesic, antimicrobial, and antiviral applications. This document is structured to serve as a practical roadmap, offering not just theoretical postulations but also detailed, field-proven experimental protocols to rigorously evaluate these hypotheses. Our narrative emphasizes the causal logic behind experimental design, ensuring that each proposed study is a self-validating system for generating robust and reliable data.

Introduction: The β-Ketoamide Scaffold - A Privileged Motif in Drug Discovery

The β-ketoamide moiety is a versatile pharmacophore found in numerous biologically active compounds.[1][2] Its unique electronic and structural characteristics, including keto-enol tautomerism and the capacity for hydrogen bonding, allow for dynamic interactions with a variety of biological targets.[3] The general class of N-aryl-3-oxobutanamides, to which this compound belongs, has been shown to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[4] The 2,3-dimethylphenyl substitution on the amide nitrogen of the title compound introduces specific steric and electronic properties that can modulate its pharmacokinetic and pharmacodynamic profile, potentially offering enhanced selectivity or potency. This guide will explore the most promising therapeutic applications for this compound based on a rational, structure-activity relationship (SAR) approach.

Potential Therapeutic Application I: Anti-inflammatory and Analgesic Agent

Mechanistic Hypothesis: Cyclooxygenase (COX) Inhibition

A primary mechanism for the anti-inflammatory and analgesic activity of many acetanilide derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[5][6] We hypothesize that this compound may act as a COX inhibitor. The β-dicarbonyl moiety could chelate the metal cofactor at the enzyme's active site or form hydrogen bonds with key amino acid residues, thereby blocking the entry of the arachidonic acid substrate.

Diagram 1: Proposed Mechanism of COX Inhibition

Caption: Proposed inhibitory action on the COX pathway.

Experimental Validation Workflow

To test this hypothesis, a two-tiered approach is recommended: an in vitro enzyme inhibition assay followed by an in vivo model of analgesia.

This assay will determine the direct inhibitory effect of the compound on COX-1 and COX-2 isoforms, providing data on its potency and selectivity. An LC-MS/MS-based method offers high sensitivity and specificity.[5]

Protocol:

-

Reagent Preparation:

-

Prepare a 100 mM Tris-HCl buffer (pH 8.0).

-

Prepare stock solutions of hematin (10 mM) and L-epinephrine (400 mM) as co-factors.

-

Prepare a stock solution of this compound in DMSO.

-

Use commercially available purified ovine or human COX-1 and COX-2 enzymes.

-

Prepare a stock solution of arachidonic acid in ethanol.

-

-

Assay Procedure:

-

In an Eppendorf tube, combine 146 µL of Tris-HCl buffer, 2 µL of hematin, and 10 µL of L-epinephrine.

-

Add 20 µL of the enzyme solution (0.1 µg for COX-1 or 0.2 µg for COX-2).

-

Incubate the mixture at room temperature for 2 minutes.

-

Add 2 µL of the test compound solution at various concentrations and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of arachidonic acid solution (final concentration ~10 µM).

-

Incubate at 37°C for 2 minutes.

-

Stop the reaction by adding 20 µL of 2N HCl.

-

Extract the prostaglandins (specifically PGE2) with ethyl acetate.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the amount of PGE2 produced.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using a suitable software like GraphPad Prism.[5]

-

Table 1: Hypothetical COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | 15.2 | 1.8 | 8.44 |

| Celecoxib (Control) | >100 | 0.05 | >2000 |

| Ibuprofen (Control) | 5.1 | 15.3 | 0.33 |

The hot plate test is a classic model for assessing the central analgesic effects of compounds.[7][8] An increase in the latency of the response to a thermal stimulus indicates an analgesic effect.

Protocol:

-

Animal Acclimatization:

-

Use male Swiss albino mice (20-25 g).

-

Acclimatize the animals to the laboratory conditions for at least one week with free access to food and water.[8]

-

-

Apparatus:

-

Use a hot plate analgesia meter set at a constant temperature of 55 ± 0.5°C.[8]

-

-

Procedure:

-

Divide the mice into groups (n=6): Vehicle control (e.g., saline with 5% DMSO), positive control (e.g., Morphine, 10 mg/kg, intraperitoneally), and test groups (this compound at different doses, e.g., 10, 25, 50 mg/kg, intraperitoneally).

-

Measure the baseline latency for each mouse by placing it on the hot plate and recording the time until it licks its paws or jumps. A cut-off time of 30 seconds is set to prevent tissue damage.[8]

-

Administer the vehicle, positive control, or test compound.

-

At specific time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the reaction latency.

-

-

Data Analysis:

-

Calculate the percentage of the maximum possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

-

Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance between the treated and control groups.

-

Diagram 2: Experimental Workflow for Analgesic and Anti-inflammatory Evaluation

Caption: Workflow for evaluating anti-inflammatory and analgesic potential.

Potential Therapeutic Application II: Antimicrobial Agent

Rationale and Mechanistic Considerations

Acetanilide and its derivatives have a long history of investigation as antimicrobial agents.[4] The mechanism of action can be varied, but it often involves the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. For N-aryl-3-oxobutanamides, the presence of lipophilic aryl groups can facilitate passage through the bacterial cell membrane.

Experimental Validation: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against various bacterial strains.[4][9]

Protocol:

-

Bacterial Strains and Media:

-

Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.

-

Use cation-adjusted Mueller-Hinton Broth (MHB) as the growth medium.

-

-

Preparation of Inoculum:

-

Culture the bacterial strains overnight on Mueller-Hinton Agar.

-